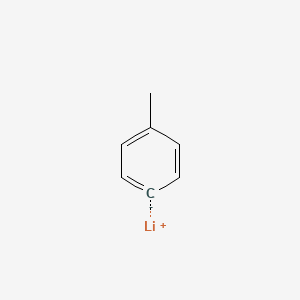

p-Tolyllithium

CAS No.:

Cat. No.: VC14037113

Molecular Formula: C7H7Li

Molecular Weight: 98.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H7Li |

|---|---|

| Molecular Weight | 98.1 g/mol |

| IUPAC Name | lithium;methylbenzene |

| Standard InChI | InChI=1S/C7H7.Li/c1-7-5-3-2-4-6-7;/h3-6H,1H3;/q-1;+1 |

| Standard InChI Key | RISBNTMNPMBIAB-UHFFFAOYSA-N |

| Canonical SMILES | [Li+].CC1=CC=[C-]C=C1 |

Introduction

Structural Characteristics

Molecular Geometry

p-Tolyllithium adopts aggregated structures in solution, influenced by solvent coordination. In ether, it predominantly exists as tetramers or dimers, akin to phenyllithium . The para-methyl group introduces steric effects that slightly alter aggregation compared to unsubstituted phenyllithium. X-ray crystallography of related aryl lithium compounds, such as 4-methylphenyllithium, reveals polymeric chains with lithium atoms bridged by aryl groups and solvent molecules .

Electronic Effects

The methyl group’s electron-donating inductive effect stabilizes the negative charge on the ipso carbon, reducing reactivity compared to alkyllithium reagents. This stabilization is evident in its lower basicity relative to tert-butyllithium, making it suitable for selective deprotonations .

Synthesis Methods

p-Tolyllithium is synthesized via two primary routes:

-

Direct Metallation:

Reaction of p-tolyl halides (e.g., p-tolyl bromide or iodide) with lithium metal in anhydrous ether or tetrahydrofuran (THF):This method requires strict temperature control (-78°C to 0°C) to prevent side reactions .

-

Transmetallation:

Halogen-lithium exchange using alkyllithium reagents (e.g., n-butyllithium):This approach is favored for its milder conditions and higher yields .

Reactivity and Reaction Mechanisms

Nucleophilic Addition

p-Tolyllithium reacts with electrophiles such as carbonyl compounds, forming benzylated products:

The para-methyl group enhances steric hindrance, favoring 1,2-addition over 1,4-addition in conjugated systems .

Aryne Generation

At elevated temperatures, p-tolyllithium undergoes elimination to generate reactive aryne intermediates:

These intermediates participate in [2+2] cycloadditions and insertion reactions .

Coordination Chemistry

In organometallic synthesis, p-tolyllithium serves as a ligand precursor. For example, it reacts with rhodium complexes to form stable arylrhodium species, as demonstrated in the synthesis of (DPPE)Rh(pyridine)(p-tolyl) .

Applications in Organic Synthesis

Comparison with Related Organolithium Reagents

| Compound | Structure | Basicity (pKₐ) | Aggregation State in Ether | Key Applications |

|---|---|---|---|---|

| p-Tolyllithium | C₆H₄(CH₃)Li | ~43 | Tetramer/Dimer | Aryne generation, ligand synthesis |

| Phenyllithium | C₆H₅Li | ~45 | Tetramer | General-purpose arylations |

| tert-Butyllithium | (CH₃)₃CLi | ~53 | Hexamer | Strong deprotonations |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume